N'-(2-chloroacetyl)-2-hydroxybenzohydrazide
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Overview
Description
N’-(2-chloroacetyl)-2-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2-chloroacetyl group attached to a 2-hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-hydroxybenzohydrazide typically involves the reaction of 2-hydroxybenzoic acid hydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of N’-(2-chloroacetyl)-2-hydroxybenzohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Condensation Reactions: Carbonyl compounds such as aldehydes or ketones are used, often in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Condensation Reactions: Formation of hydrazones or hydrazides.
Scientific Research Applications
N’-(2-chloroacetyl)-2-hydroxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the preparation of polymers and materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The hydrazide moiety can also interact with carbonyl groups on biomolecules, forming stable adducts. These interactions can disrupt normal cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroacetyl)-beta-alanine
- 2-chloro-N-arylacetamides
- Chloroacetamide derivatives
Uniqueness
N’-(2-chloroacetyl)-2-hydroxybenzohydrazide is unique due to the presence of both a chloroacetyl group and a hydroxybenzohydrazide moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its structural features make it a versatile compound for use in different scientific and industrial applications .
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-8(14)11-12-9(15)6-3-1-2-4-7(6)13/h1-4,13H,5H2,(H,11,14)(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIAMOPKVYHXAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360673 |
Source
|
Record name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28669-13-8 |
Source
|
Record name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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